Cas no 2229375-67-9 (4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid)

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid is a pyrazole-derived carboxylic acid with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,5-dimethylpyrazole core linked to a branched butanoic acid chain, offering versatility in synthetic modifications. The compound's distinct substitution pattern enhances stability and reactivity, making it a valuable intermediate for developing biologically active molecules. Its carboxylic acid functionality allows for further derivatization, enabling the synthesis of esters, amides, and other derivatives. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its balanced lipophilicity and steric properties. High purity grades ensure consistent performance in research and industrial applications.
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid structure
2229375-67-9 structure
Product Name:4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
CAS No:2229375-67-9
MF:C10H16N2O2
MW:196.246242523193
CID:6139184
PubChem ID:165834610
Update Time:2025-06-29

4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
    • 2229375-67-9
    • EN300-1809517
    • Inchi: 1S/C10H16N2O2/c1-7(10(13)14)4-5-9-6-11-12(3)8(9)2/h6-7H,4-5H2,1-3H3,(H,13,14)
    • InChI Key: VNIWZFOHQFHOQM-UHFFFAOYSA-N
    • SMILES: OC(C(C)CCC1C=NN(C)C=1C)=O

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.1Ų

4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1809517-0.05g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
0.05g
$1308.0 2023-09-19
Enamine
EN300-1809517-0.1g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
0.1g
$1371.0 2023-09-19
Enamine
EN300-1809517-0.25g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
0.25g
$1432.0 2023-09-19
Enamine
EN300-1809517-0.5g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
0.5g
$1495.0 2023-09-19
Enamine
EN300-1809517-1.0g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
1g
$1557.0 2023-06-02
Enamine
EN300-1809517-2.5g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
2.5g
$3051.0 2023-09-19
Enamine
EN300-1809517-5.0g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
5g
$4517.0 2023-06-02
Enamine
EN300-1809517-10.0g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
10g
$6697.0 2023-06-02
Enamine
EN300-1809517-1g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
1g
$1557.0 2023-09-19
Enamine
EN300-1809517-5g
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid
2229375-67-9
5g
$4517.0 2023-09-19

Additional information on 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid

Introduction to 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic Acid (CAS No: 2229375-67-9)

4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2229375-67-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 1,5-dimethyl-1H-pyrazol-4-yl moiety, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.

The 1,5-dimethyl-1H-pyrazol-4-yl substituent in 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid plays a crucial role in determining its pharmacological profile. Pyrazole derivatives are widely studied due to their ability to interact with various biological targets, including enzymes and receptors. The dimethyl groups at the 1 and 5 positions enhance the lipophilicity of the molecule, which can improve its membrane permeability and thus its bioavailability. This feature is particularly important in drug design, as poor bioavailability can significantly limit the efficacy of a therapeutic agent.

In recent years, there has been growing interest in the development of novel compounds based on pyrazole scaffolds for their potential applications in treating various diseases. For instance, studies have shown that pyrazole derivatives can exhibit anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of atoms in 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid may contribute to its ability to modulate biological pathways involved in these conditions. Researchers have been exploring how modifications to this core structure can enhance its pharmacological activity while minimizing side effects.

The 2-methylbutanoic acid moiety in the compound's name suggests a branched-chain carboxylic acid group, which can influence both the solubility and reactivity of the molecule. Carboxylic acids are well-known for their ability to form hydrogen bonds, making them important in drug interactions with biological targets. The presence of this group may also provide a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid with potential biological targets. These studies have revealed that the compound can bind effectively to certain enzymes and receptors, suggesting its potential as a lead compound for drug development. For example, computational studies have indicated that this molecule may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer.

Experimental validation of these computational findings has been conducted through various biochemical assays. These assays have shown that 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid exhibits inhibitory activity against certain enzymes at concentrations comparable to those observed in vitro. This preliminary evidence supports further investigation into its therapeutic potential. Additionally, cell-based assays have provided insights into the compound's ability to modulate cellular processes associated with disease pathways.

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the pyrazole core followed by functionalization with the appropriate substituents. Advances in synthetic methodologies have made it possible to produce this compound more efficiently and on larger scales, facilitating further research and development.

In conclusion, 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylbutanoic acid (CAS No: 2229375-67-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into a therapeutic agent. As research continues to uncover new applications for pyrazole derivatives, compounds like this one are likely to play an increasingly important role in addressing various health challenges.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd